![molecular formula C26H25N5O5 B2485730 Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-84-3](/img/no-structure.png)

Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

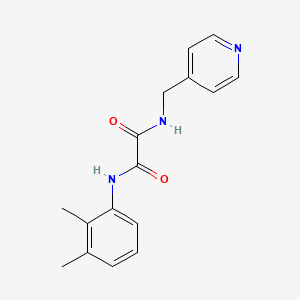

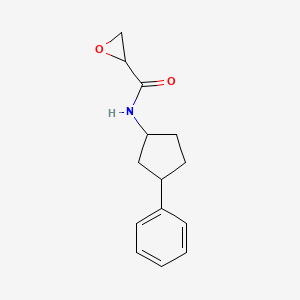

The compound contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Benzimidazole derivatives are known to possess a wide variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole moiety would contribute to the aromaticity of the compound, and the methoxyphenyl group would add to its polarity .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The specific chemical reactions that this compound would undergo would depend on the conditions and the reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazole itself is a white solid that appears in the form of tabular crystals .Aplicaciones Científicas De Investigación

- Researchers have explored indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

- Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , have shown anti-inflammatory and analgesic activities .

- 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol exhibited both good muscle agonism and prostate inhibition, making it a promising compound .

- While not directly related to this specific compound, indole derivatives have been used in treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Antiviral Activity

Anti-Inflammatory and Analgesic Properties

Muscle Agonism and Prostate Inhibition

Rheumatic and Arthritic Conditions

Other Biological Activities

Mecanismo De Acción

Target of Action

The compound contains a benzimidazole moiety, which is a crucial component of many bioactive heterocyclic compounds. Benzimidazole derivatives have been intensively studied for their diverse biological and clinical applications .

Biochemical Pathways

Without specific information on this compound, it’s challenging to summarize the affected pathways. Benzimidazole derivatives have been associated with a wide range of therapeutic applications, suggesting they may influence multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid with benzyl bromoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzyl ester is then deprotected using a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid", "benzyl bromoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid (1.0 equiv), benzyl bromoacetate (1.2 equiv), N,N'-dicyclohexylcarbodiimide (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv) in dry dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in a mixture of methanol and water and add sodium hydroxide (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 8: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product." ] } | |

Número CAS |

887457-84-3 |

Nombre del producto |

Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Fórmula molecular |

C26H25N5O5 |

Peso molecular |

487.516 |

Nombre IUPAC |

benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-11-8-12-20(13-19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-9-6-5-7-10-18/h5-13H,14-15H2,1-4H3 |

Clave InChI |

DTQGKWHUQHCMBV-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)